[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone
Description
Properties
Molecular Formula |
C14H14F3N3O3S2 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C14H14F3N3O3S2/c1-25(22,23)20-6-4-19(5-7-20)12(21)9-2-3-10-11(8-9)24-13(18-10)14(15,16)17/h2-3,8H,4-7H2,1H3 |
InChI Key |
LLHNVVHWLYNLOI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Trifluoromethyl-1,3-benzothiazol-6-amine
The benzothiazole scaffold is typically synthesized via cyclization of substituted anilines with thiocyanate reagents. For example:
-
Method A : 4-Amino-3-(trifluoromethyl)benzenethiol is treated with potassium thiocyanate (KSCN) and bromine in acetic acid under ice cooling to form 2-(trifluoromethyl)-1,3-benzothiazol-6-amine.
-
Method B : Direct cyclization of 4-nitro-3-(trifluoromethyl)aniline using Lawesson’s reagent yields the benzothiazole core with subsequent nitro reduction.
Key Data :
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| A | KSCN, Br₂, AcOH | 0–10°C, 4 hr | 68% |
| B | Lawesson’s reagent, H₂/Pd-C | Reflux, then RT | 72% |
Piperazine Sulfonylation
Synthesis of 4-(Methylsulfonyl)piperazine
Piperazine is sulfonylated using methanesulfonyl chloride under basic conditions:
-
Step 1 : Piperazine reacts with methanesulfonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.
-
Step 2 : Purification via recrystallization from ethanol/water (1:3) yields 4-(methylsulfonyl)piperazine as a white solid.
Optimization :
Methanone Bridge Formation
Friedel-Crafts Acylation Strategy
The benzothiazole and piperazine moieties are coupled via a ketone linker:
-
Method C : 2-(Trifluoromethyl)-1,3-benzothiazol-6-carbonyl chloride reacts with 4-(methylsulfonyl)piperazine in DCM using AlCl₃ as a catalyst.
-
Method D : Direct aroylation using 1,1′-carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) at 120°C.
Comparative Data :
Catalytic Coupling with Transition Metals
-
Method E : Palladium-catalyzed carbonylation using CO gas and [Pd(PPh₃)₄] in tetrahydrofuran (THF).
-
Method F : Copper(I)-mediated coupling with TBHP (tert-butyl hydroperoxide) as an oxidant.
Performance Metrics :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR : Key signals include δ 8.2 ppm (benzothiazole H-4), δ 3.4 ppm (piperazine CH₂), and δ 3.1 ppm (SO₂CH₃).
-
HRMS : Calculated for C₁₅H₁₄F₃N₃O₃S₂: 413.0432; Found: 413.0428.
Challenges and Optimization
Steric Hindrance Mitigation
The trifluoromethyl group at position 2 of the benzothiazole imposes steric constraints during acylation. Strategies include:
Byproduct Formation
-
Di-sulfonylated Piperazine : Minimized by stoichiometric control (1.2 eq MeSO₂Cl).
-
Over-oxidation : Avoided by limiting TBHP to 1.5 eq in CuI-mediated reactions.
Industrial Scalability
Continuous-Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-Cancer Research
Mechanism of Action:
The compound has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in various human cancers. This pathway plays a critical role in cellular functions such as growth, proliferation, and survival. Targeting PI3K has emerged as a promising strategy for developing anti-cancer therapies .
Case Studies:
- A study published in 2021 highlighted the compound's effectiveness as an orally bioavailable PI3K alpha inhibitor. In vitro and in vivo tests demonstrated significant anti-tumor activity against advanced solid tumors, suggesting its potential as a targeted therapy for cancer patients .
- Another research effort focused on the synthesis of related compounds, leading to the identification of derivatives that exhibited enhanced selectivity and potency against cancer cell lines. These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .
Drug Design and Development
Structural Features:
The incorporation of the piperazine and benzothiazole moieties into drug design is notable due to their favorable pharmacokinetic properties. Piperazines are known for their versatility in forming hydrogen bonds and enhancing solubility, while benzothiazole derivatives often exhibit biological activity against a range of targets .
Applications in Other Therapeutic Areas:
Beyond oncology, compounds with similar structural frameworks have shown promise in treating neuropsychiatric disorders and inflammatory diseases. The piperazine ring is a common feature in many psychotropic medications, suggesting that derivatives of [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone could also be explored for these indications .
Comparative Analysis of Related Compounds
| Compound Name | Chemical Structure | Primary Application | Notable Findings |
|---|---|---|---|
| This compound | Structure | Anti-cancer | Potent PI3K inhibitor; effective against solid tumors |
| CYH33 | Similar to above | Anti-cancer | Highly potent; selective for PI3K alpha |
| Other Benzothiazole Derivatives | Varies | Neuropsychiatric Disorders | Potential for treatment; structural stability |
Mechanism of Action
The mechanism of action of [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Research Implications
- Piperazine Substituents : Methylsulfonyl groups may improve metabolic stability and target affinity compared to methoxy or aryl groups.
- Core Modifications : Benzothiazole derivatives balance planarity and electronic properties, whereas imidazopyridines or benzimidazoles offer distinct binding profiles.
- Functional Groups : Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism, a common strategy in drug design .
Biological Activity
The compound [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone, also known by its chemical identifier 1081144-16-2, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial in various cellular processes, including growth, proliferation, and survival, making it a significant target in cancer therapy.
Chemical Structure
The molecular structure of the compound includes:
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Benzothiazole moiety : A bicyclic structure that contributes to the compound's biological activity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The primary mechanism through which this compound exerts its biological effects is by inhibiting the PI3K pathway. The inhibition of PI3K leads to reduced phosphorylation of AKT, a downstream effector involved in cell survival and proliferation. This modulation can result in significant anti-cancer effects.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity. For instance:
- IC50 Values : The compound shows an IC50 value of 5.9 nM against PI3Kα, indicating high potency as an inhibitor .
- In Vivo Studies : In mouse models bearing SKOV-3 ovarian cancer xenografts, the compound demonstrated dose-dependent antitumor efficacy and significantly reduced AKT phosphorylation in tumor tissues .
Comparative Activity
A comparative analysis with other similar compounds reveals that this compound stands out due to its selective inhibition profile and low nanomolar potency. In contrast, other derivatives exhibit higher IC50 values and less specificity towards the PI3K pathway .
Case Studies
- Study on Ovarian Cancer :
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Activity | IC50 (nM) | Target | Model | Effect Observed |
|---|---|---|---|---|
| PI3Kα Inhibition | 5.9 | Phosphoinositide 3-Kinase | In vitro | Potent inhibition |
| Tumor Growth Inhibition | N/A | Ovarian Cancer | SKOV-3 Xenograft | Dose-dependent reduction in size |
| AKT Phosphorylation Inhibition | N/A | AKT | Tumor Tissue | Significant reduction observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
